![molecular formula C18H18ClN3 B2524645 ({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine CAS No. 956262-06-9](/img/structure/B2524645.png)
({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine
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Overview
Description
The compound ({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine
is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a phenyl group and a chlorophenyl group, which are both aromatic hydrocarbons .
Synthesis Analysis
The synthesis of this compound could potentially involve several steps. One possible method could involve the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . This would result in the formation of 1-(2-chlorophenyl)-cyclohexene . Further reactions could then be carried out to introduce the pyrazole ring and the remaining functional groups .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups present. These include a pyrazole ring, a phenyl group, and a chlorophenyl group . The presence of these groups can have a significant impact on the properties of the molecule, including its reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex, due to the presence of several different functional groups. For example, the pyrazole ring could potentially undergo reactions such as electrophilic aromatic substitution . The chlorophenyl group could also potentially undergo reactions such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the presence of polar functional groups, while its melting and boiling points would be influenced by factors such as molecular weight and intermolecular forces .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 3-phenyl-1H-pyrazole derivatives, including the mentioned compound, has been optimized for higher yields and environmental safety. These derivatives serve as intermediates for synthesizing biologically active compounds, playing a crucial role in developing small molecule inhibitors for cancer therapy due to their selective inhibitory effects on tumor cell proliferation, invasion, and metastasis (Xiaobo Liu, Shan Xu, Yinhua Xiong, 2017).
Antimicrobial and Anticancer Activities
Novel pyrazole derivatives, including those similar to the compound , have shown significant antimicrobial and anticancer activities. Such compounds were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated in vitro, demonstrating higher anticancer activity compared to standard drugs in some cases and good to excellent antimicrobial activity (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Impact on Reductive Cyclization
The impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives was analyzed through combined XRD and DFT studies. These findings suggest that intramolecular H-bonding plays a significant role in the reactivity of such compounds, providing insights for alternative synthesis methods, including microwave irradiation (P. Szlachcic et al., 2020).
Identification of Pharmacophore Sites
Research on pyrazole derivatives also identified antitumor, antifungal, and antibacterial pharmacophore sites through synthesis, characterization, and biological activity studies. These findings contribute to understanding the structural requirements for biological activity, facilitating the design of more effective therapeutic agents (A. Titi et al., 2020).
Exploration of Dyeing Properties
Additionally, studies on 5-pyrazolones, related to the compound , aimed at synthesizing new heterocycles with anticipated dyeing and biological properties. This research expands the potential applications of pyrazole derivatives beyond biological activities to include dyeing performance and fastness tests, indicating the versatility of these compounds (Emine Bagdatli, N. Ocal, 2012).
Safety And Hazards
Future Directions
Future research could potentially explore the synthesis of this compound in more detail, as well as investigating its properties and potential applications . For example, it could be interesting to explore whether this compound has any biological activity, which could potentially make it useful in fields such as medicinal chemistry .
properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3/c1-20-11-16-13-22(12-15-9-5-6-10-17(15)19)21-18(16)14-7-3-2-4-8-14/h2-10,13,20H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSYVLIMJRJIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine |
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